molecular formula C10H11N3O3S B1420030 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177348-10-5

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1420030
CAS RN: 1177348-10-5
M. Wt: 253.28 g/mol
InChI Key: BCMIXGGLRCZSAA-UHFFFAOYSA-N
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Description

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, also known as ES-2, is a synthetic organic compound. It has a molecular weight of 253.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3S/c1-2-17(14,15)8-5-3-7(4-6-8)9-12-13-10(11)16-9/h3-6H,2H2,1H3,(H2,11,13) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Medicine: Antimicrobial Agents

The heterocyclic moiety of 1,3,4-oxadiazoles, to which our compound belongs, is known for its antimicrobial properties . These compounds have been studied for their potential to inhibit bacterial and viral growth. The presence of the ethylsulfonyl group in the phenyl ring could potentially enhance these properties, making it a candidate for developing new antimicrobial drugs.

Agriculture: Plant Protection

In agriculture, 1,3,4-oxadiazole derivatives are valued for their herbicidal, insecticidal, and fungicidal activities . They help protect crops from various diseases and pests, contributing to better yield and quality. The specific structure of 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine could be explored for its efficacy in plant protection.

Biochemistry: Enzyme Inhibition

In biochemistry, the oxadiazole ring is known to interact with enzymes, potentially inhibiting their activity . This property is crucial for studying metabolic pathways and for the development of enzyme inhibitors that can be used to treat diseases.

Pharmacology: Drug Development

Finally, in pharmacology, the 1,3,4-oxadiazole derivatives are explored for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects . The unique structure of 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine makes it a compound of interest for the development of new therapeutic agents.

properties

IUPAC Name

5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-17(14,15)8-5-3-7(4-6-8)9-12-13-10(11)16-9/h3-6H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIXGGLRCZSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223423
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177348-10-5
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177348-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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